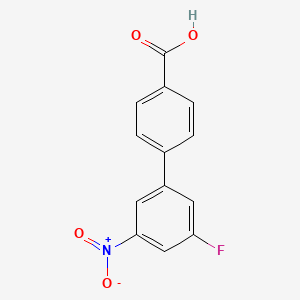

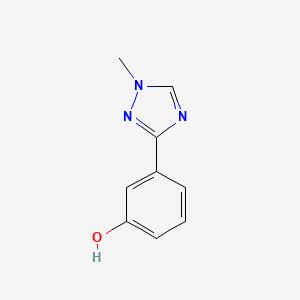

![molecular formula C12H16BN3O2 B1457455 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3H-imidazo[4,5-B]pyridine CAS No. 1254697-46-5](/img/structure/B1457455.png)

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3H-imidazo[4,5-B]pyridine

Vue d'ensemble

Description

The compound “6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3H-imidazo[4,5-B]pyridine” is an organic intermediate with borate groups . It is related to 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, which is a boronic acid derivative .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis

The chemical stability of similar compounds has been estimated by calculating HOMO and LUMO energies and their orbital energy gap .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a refractive index of n20/D 1.396 (lit.), boiling point of 42-43 °C/50 mmHg (lit.), and a density of 0.882 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Borylation Reactions

Compounds with a dioxaborolane structure are often used in borylation reactions, where they facilitate the addition of boron to organic molecules. This is a key step in many synthetic processes, including the preparation of boronic acids and esters used in Suzuki-Miyaura cross-coupling reactions .

Hydroboration

Similar compounds are also employed in hydroboration reactions, where they add boron across double or triple bonds in organic molecules. This reaction is useful for converting alkenes or alkynes into organoboron compounds, which can then be further transformed into various functional groups .

Optical and Electrochemical Properties

Dioxaborolane derivatives are used in studying the optical and electrochemical properties of novel copolymers based on benzothiadiazole and electron-rich arene units. These studies are important for developing new materials with specific light-absorbing or conducting properties .

Crystal Structure Analysis

The crystal structures of dioxaborolane-containing compounds are often analyzed to understand their molecular conformations and stability. Such studies can provide valuable insights into their reactivity and potential applications in material science .

Density Functional Theory (DFT) Studies

Dioxaborolane derivatives are also subjects of DFT studies to calculate their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These calculations help estimate the chemical stability and reactivity of these compounds .

Safety And Hazards

Orientations Futures

Boronic acid compounds have a wide range of applications in pharmacy and biology . They are not only important intermediates in organic synthesis, but also have potential applications in the treatment of tumors and microbial infections, as enzyme inhibitors or specific ligand drugs . They can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . Furthermore, boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers .

Propriétés

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)8-5-9-10(14-6-8)16-7-15-9/h5-7H,1-4H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLRAQOAGBAHHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3H-imidazo[4,5-B]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

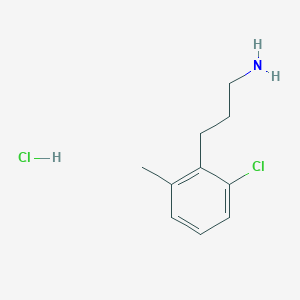

![[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride](/img/structure/B1457377.png)

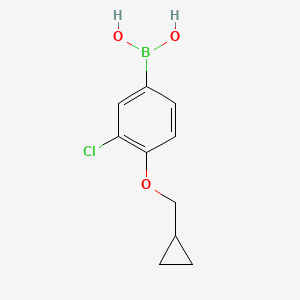

![Tert-butyl 4-{[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine-1-carboxylate](/img/structure/B1457380.png)

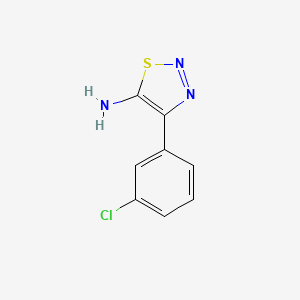

![N-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1457382.png)

![1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride](/img/structure/B1457383.png)

![(7S,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride](/img/structure/B1457384.png)

![3-{2-Methylimidazo[1,2-a]pyridin-3-yl}piperazin-2-one dihydrochloride](/img/structure/B1457386.png)

![[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride](/img/structure/B1457392.png)

![8-Methyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1457394.png)